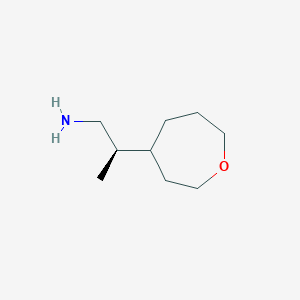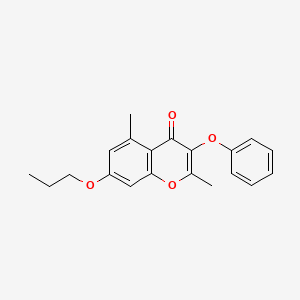
(2R)-2-(Oxepan-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid. It is a potential scaffold for the development of novel therapeutics due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxepan-4-yl)propan-1-amine is not well understood. However, it has been shown to interact with biological targets such as enzymes and receptors. For example, (2R)-2-(Oxepan-4-yl)propan-1-amine has been reported to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition could potentially lead to the development of novel anti-diabetic drugs.
Biochemical and Physiological Effects
Studies have shown that (2R)-2-(Oxepan-4-yl)propan-1-amine can have various biochemical and physiological effects. For instance, it has been reported to increase insulin secretion in pancreatic beta cells, which could be beneficial for the treatment of diabetes. Additionally, (2R)-2-(Oxepan-4-yl)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(Oxepan-4-yl)propan-1-amine is its unique structure, which makes it a potential scaffold for the development of novel therapeutics. Additionally, its synthesis is relatively straightforward, and it can be easily incorporated into peptidomimetics. However, one limitation is the lack of knowledge regarding its mechanism of action. Further research is needed to fully understand its biological activity.
Direcciones Futuras
There are several future directions for the research of (2R)-2-(Oxepan-4-yl)propan-1-amine. One direction is the development of novel peptidomimetics based on its structure. These compounds could potentially have therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its biological targets. This could lead to the development of new drugs that target these biological pathways. Finally, (2R)-2-(Oxepan-4-yl)propan-1-amine could be used as a tool compound in chemical biology studies to investigate the role of specific enzymes and receptors in cellular processes.
Métodos De Síntesis
The synthesis of (2R)-2-(Oxepan-4-yl)propan-1-amine can be achieved through the reaction of (2R)-2-(Oxepan-4-yl)propan-1-aminehydroxycyclohexane-1-carboxylic acid with oxirane in the presence of a base. The reaction proceeds via the opening of the oxirane ring and subsequent formation of a cyclic amine. The resulting product is a racemic mixture of (2R)- and (2S)-isomers, which can be separated by chiral chromatography.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxepan-4-yl)propan-1-amine has been used as a building block for the synthesis of various bioactive molecules. It has been incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
(2R)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxepan-4-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)
